Acide L-aspartique bêta-hydroxamique

Vue d'ensemble

Description

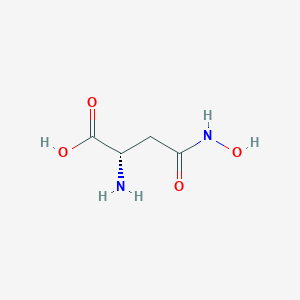

L-Aspartic acid beta-hydroxamate is a derivative of the amino acid L-asparagine, characterized by the presence of a hydroxyl group attached to the nitrogen atom of the asparagine molecule

Applications De Recherche Scientifique

L-Aspartic acid beta-hydroxamate has diverse applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules.

Biology: Studied for its role in metabolic pathways and enzyme interactions.

Medicine: Investigated for potential therapeutic applications, including cancer treatment.

Industry: Utilized in the production of pharmaceuticals and as a catalyst in chemical reactions.

Analyse Biochimique

Biochemical Properties

L-Aspartic acid beta-hydroxamate interacts with several enzymes and proteins. It is known to inhibit serine racemase, an enzyme involved in the conversion of L-serine to D-serine . The nature of this interaction is inhibitory, meaning that the presence of L-Aspartic acid beta-hydroxamate reduces the activity of serine racemase .

Cellular Effects

The effects of L-Aspartic acid beta-hydroxamate on cells are primarily related to its role as a serine racemase inhibitor. By inhibiting this enzyme, L-Aspartic acid beta-hydroxamate can influence cell function by altering the levels of D-serine, a key modulator of neurotransmission and a co-agonist of the NMDA receptor

Molecular Mechanism

The molecular mechanism of action of L-Aspartic acid beta-hydroxamate involves its binding to the active site of the serine racemase enzyme, thereby inhibiting its activity This results in a decrease in the conversion of L-serine to D-serine

Metabolic Pathways

L-Aspartic acid beta-hydroxamate is involved in the metabolic pathway related to the conversion of L-serine to D-serine, where it acts as an inhibitor of the enzyme serine racemase

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: L-Aspartic acid beta-hydroxamate can be synthesized through several methods. One common approach involves the hydroxylation of L-asparagine using specific reagents under controlled conditions. The reaction typically requires a catalyst and is conducted at a specific temperature to ensure the selective addition of the hydroxyl group to the nitrogen atom.

Industrial Production Methods: In an industrial setting, the production of L-Aspartic acid beta-hydroxamate may involve biocatalysis using asparagine synthetase enzymes. This method is advantageous due to its high efficiency and environmentally friendly nature. The reaction conditions, such as pH, temperature, and substrate concentration, are optimized to maximize yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions: L-Aspartic acid beta-hydroxamate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding oxo derivatives.

Reduction: The compound can be reduced to form L-asparagine.

Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Reagents like acyl chlorides or alkyl halides can be employed for substitution reactions.

Major Products:

Oxidation: Formation of oxo derivatives.

Reduction: Conversion back to L-asparagine.

Substitution: Formation of various substituted derivatives depending on the reagent used.

Mécanisme D'action

The mechanism of action of L-Aspartic acid beta-hydroxamate involves its interaction with specific enzymes and molecular targets. The hydroxyl group plays a crucial role in its reactivity, allowing it to participate in various biochemical reactions. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways.

Comparaison Avec Des Composés Similaires

L-Asparagine: The parent compound, lacking the hydroxyl group.

N-Hydroxy-L-glutamine: Another hydroxylated amino acid derivative.

N-Hydroxy-L-lysine: A hydroxylated derivative of lysine.

Uniqueness: L-Aspartic acid beta-hydroxamate is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. Its ability to undergo selective reactions and its potential therapeutic applications set it apart from other similar compounds.

Activité Biologique

L-Aspartic acid beta-hydroxamate (LAH) is a derivative of aspartic acid that has garnered attention in various fields of biomedical research due to its unique biological activities. This compound has been studied for its roles in neurochemistry, antibacterial properties, and potential therapeutic applications in cancer treatment. This article aims to provide a comprehensive overview of the biological activity of LAH, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

L-Aspartic acid beta-hydroxamate is characterized by its hydroxamate functional group attached to the beta carbon of aspartic acid. This modification enhances its interaction with biological targets, particularly enzymes involved in neurotransmitter synthesis and bacterial metabolism.

Biological Activities

1. Antibacterial Activity

LAH exhibits significant antibacterial properties against both gram-positive and gram-negative bacteria. Research indicates that LAH can inhibit bacterial growth by disrupting essential metabolic pathways. A study demonstrated that LAH showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL depending on the strain tested .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Pseudomonas aeruginosa | 75 |

2. Neuroprotective Effects

LAH functions as a competitive inhibitor of serine racemase, an enzyme that converts L-serine to D-serine, a co-agonist at N-methyl-D-aspartate (NMDA) receptors. Inhibition of this enzyme may provide therapeutic benefits in neurodegenerative diseases such as Alzheimer's disease. A study using 5XFAD mouse models indicated that LAH treatment resulted in decreased levels of D-serine and reduced neuroinflammation markers .

3. Antioxidant Activity

The antioxidant capacity of LAH has been evaluated through various assays, including the DPPH radical scavenging test. At a concentration of 0.2 mM, LAH exhibited approximately 93.58% inhibition of DPPH radicals, indicating strong antioxidant activity . This property suggests potential applications in mitigating oxidative stress-related conditions.

4. Anti-cancer Properties

LAH has shown promise as an anti-cancer agent, particularly against leukemia cells. In vitro studies demonstrated that both L- and D-isomers of aspartic acid beta-hydroxamate inhibited the proliferation of L5178Y murine leukemia cells with IC50 values indicating significant cytotoxicity . Further research is warranted to explore its mechanisms of action in cancer cell lines.

Case Studies

Case Study 1: Neuroprotection in Alzheimer's Models

In a controlled experiment involving 5XFAD mice treated with LAH for 24 hours, significant reductions in amyloid-beta plaque formation were observed compared to untreated controls. Behavioral assessments indicated improved cognitive function in treated mice, suggesting that LAH may play a role in neuroprotection through modulation of NMDA receptor activity .

Case Study 2: Antibacterial Efficacy

A series of experiments tested the antibacterial efficacy of LAH against clinical isolates from patients with infections. Results showed that LAH effectively inhibited growth in 70% of tested strains, highlighting its potential as a novel antibacterial agent .

Propriétés

IUPAC Name |

(2S)-2-amino-4-(hydroxyamino)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O4/c5-2(4(8)9)1-3(7)6-10/h2,10H,1,5H2,(H,6,7)(H,8,9)/t2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBYVTTSIVDYQSO-REOHCLBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)C(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)N)C(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1955-68-6, 8029-76-3 | |

| Record name | L-Asparagine, N-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001955686 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxylated lecithin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032332 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of L-Aspartic acid beta-hydroxamate?

A1: L-Aspartic acid beta-hydroxamate acts as an inhibitor for various enzymes. Notably, it demonstrates competitive inhibition against angiotensin-converting enzyme (ACE) [] and serine racemase (SR) []. In the case of SR, it directly interacts with the pyridoxal-5'-phosphate (PLP) cofactor, hindering the enzyme's activity []. It also inhibits assimilatory nitrate reductase (ANR) activity in soil, likely due to its resemblance to glutamine, which is thought to be the actual inhibitor after being formed by microbial assimilation of ammonium [].

Q2: Are there any amino acid residues crucial for the interaction of L-Aspartic acid beta-hydroxamate with its target enzymes?

A3: While not directly related to L-Aspartic acid beta-hydroxamate binding, studies on Escherichia coli asparaginase II (EcA2), an enzyme that utilizes L-Aspartic acid beta-hydroxamate as a substrate, provide insights into potential interactions. Research suggests that the hydroxyl group of Threonine 12 (Thr12) in EcA2 is directly involved in the catalytic mechanism, potentially interacting with a transition state or intermediate formed during the breakdown of L-Aspartic acid beta-hydroxamate [].

Q3: Does modifying the structure of L-Aspartic acid beta-hydroxamate affect its activity?

A4: Yes, structural modifications significantly impact the activity of L-Aspartic acid beta-hydroxamate. For example, replacing the hydroxamate group with a methyl ester on L-Glutamic acid completely abolishes its inhibitory effect on ANR activity, suggesting that the free-acid form of the hydroxamate is essential for inhibition []. Additionally, some aliphatic hydroxamic acids, structurally similar to L-Aspartic acid beta-hydroxamate, exhibit non-specific inhibition of PLP-dependent enzymes due to irreversible aldoxime formation with the PLP cofactor [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.